4-(5-Bromo-3-methylpyridin-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Bromo-3-methylpyridin-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Bromo-3-methylpyridin-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine typically involves multiple steps, including the formation of the pyridine ring, bromination, and subsequent coupling with the morpholine and pyrrolidine rings. Common reagents used in these reactions may include bromine, pyridine derivatives, and morpholine.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions may target the bromine atom or other functional groups within the molecule.
Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions may introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential use in drug discovery and development, particularly as a lead compound for the development of new pharmaceuticals.
Industry: Applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(5-Bromo-3-methylpyridin-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine would depend on its specific interactions with molecular targets. These may include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- 4-(5-Bromo-3-methylpyridin-2-yl)-2-(pyrrolidine-1-carbonyl)piperidine
- 4-(5-Bromo-3-methylpyridin-2-yl)-2-(pyrrolidine-1-carbonyl)pyridine
Uniqueness
The uniqueness of 4-(5-Bromo-3-methylpyridin-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine lies in its specific combination of functional groups and ring structures, which may confer unique chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C15H20BrN3O2 |
---|---|
Molecular Weight |
354.24 g/mol |
IUPAC Name |
[4-(5-bromo-3-methylpyridin-2-yl)morpholin-2-yl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C15H20BrN3O2/c1-11-8-12(16)9-17-14(11)19-6-7-21-13(10-19)15(20)18-4-2-3-5-18/h8-9,13H,2-7,10H2,1H3 |
InChI Key |
HYRMWIKORNKPHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1N2CCOC(C2)C(=O)N3CCCC3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.